molecular formula C8H9BrN2O2 B580188 Ethyl 5-amino-2-bromoisonicotinate CAS No. 1806965-78-5

Ethyl 5-amino-2-bromoisonicotinate

Cat. No.: B580188
CAS No.: 1806965-78-5
M. Wt: 245.076
InChI Key: OKKIWSUPMIAAOE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-bromoisonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of isonicotinic acid, featuring an amino group at the 5-position and a bromine atom at the 2-position on the pyridine ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2-bromoisonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl isonicotinate followed by the introduction of an amino group. The process typically involves the following steps:

    Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 2-position.

    Amination: The brominated product is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-bromoisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, or reduced to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium hydroxide, sodium methoxide, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

    Substitution: Ethyl 5-amino-2-hydroxyisonicotinate, ethyl 5-amino-2-alkoxyisonicotinate.

    Oxidation: Ethyl 5-nitro-2-bromoisonicotinate, ethyl 5-nitroso-2-bromoisonicotinate.

    Reduction: this compound (primary amine derivative).

    Coupling: Ethyl 5-amino-2-arylisonicotinate, ethyl 5-amino-2-vinylisonicotinate.

Scientific Research Applications

Ethyl 5-amino-2-bromoisonicotinate has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.

    Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-bromoisonicotinate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as receptors or DNA. The bromine and amino groups play crucial roles in binding to these targets, while the ethyl ester group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 5-amino-2-bromoisonicotinate can be compared with other similar compounds such as:

    Ethyl 5-aminoisonicotinate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Ethyl 2-bromoisonicotinate: Lacks the amino group, which may reduce its biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.

This compound is unique due to the presence of both the bromine and amino groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 5-amino-2-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKIWSUPMIAAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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